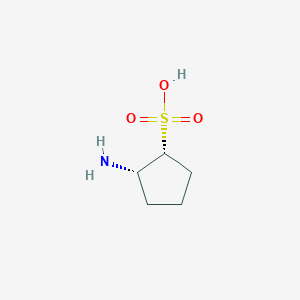

(1R,2S)-2-aminocyclopentane-1-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S)-2-aminocyclopentane-1-sulfonic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a sulfonic acid group, makes it a valuable molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocyclopentane-1-sulfonic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods include the use of phase transfer catalysis for alkylation and cyclization reactions, ensuring high yields and diastereoselectivity .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-aminocyclopentane-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, sulfinic acids, sulfenic acids, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-aminocyclopentane-1-sulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,2S)-2-aminocyclopentane-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with a similar structure but different functional groups.

(1R,2S)-2-aminocyclopentanecarboxylic acid: A structurally related compound with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

(1R,2S)-2-aminocyclopentane-1-sulfonic acid is unique due to its combination of an amino group and a sulfonic acid group on a cyclopentane ring. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Biologische Aktivität

(1R,2S)-2-Aminocyclopentane-1-sulfonic acid, commonly referred to as ACPSA, is a cyclic sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to taurine and other sulfonic acids, which are known for their diverse roles in biological systems, including neurotransmission and osmoregulation. This article delves into the biological activity of ACPSA, exploring its antimicrobial properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure

ACPSA is characterized by its unique cyclopentane ring structure with an amino group and a sulfonic acid moiety. The stereochemistry at the 1R and 2S positions contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ACPSA. It has been shown to exhibit significant activity against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Efficacy of ACPSA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 32 µg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Membrane destabilization |

The antimicrobial activity of ACPSA can be attributed to several mechanisms:

- Membrane Disruption : ACPSA interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Pathways : Similar to other sulfonic acids, ACPSA may inhibit enzymes involved in critical biosynthetic pathways within microorganisms, such as alanine racemase (Alr), which is crucial for peptidoglycan synthesis in bacterial cell walls .

Pharmacological Potential

The pharmacological potential of ACPSA extends beyond its antimicrobial properties. Research indicates that it may also have applications in treating conditions related to neurotransmission due to its structural similarity to taurine.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of taurine derivatives, ACPSA was shown to modulate calcium ion uptake in neuronal cells. This suggests a potential role in neuroprotection against excitotoxicity, which is implicated in various neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of ACPSA can provide insights into optimizing its biological activity. Modifications at the cyclopentane ring or variations in the sulfonic acid group may enhance its potency or selectivity against specific pathogens.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Methyl substitution on N | Increased antimicrobial potency |

| Hydroxyl group addition | Enhanced solubility and bioavailability |

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTFEAHNXKUSKQ-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.